REACTION_CXSMILES
|
ON1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=O.[CH:9]1([N:15]=C=NC2CCCCC2)CCCC[CH2:10]1.N=C=N.C(NC1CCCCC1)(N[CH:30]1CCCC[CH2:31]1)=O>>[NH2:15][CH2:9][CH2:10][C:3]1[CH:4]=[CH:5][C:6]([OH:7])=[CH:31][CH:30]=1
|
Name
|
compound III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
6 mg
|
Type
|
reactant
|
Smiles
|
N=C=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(NC1CCCCC1)NC1CCCCC1
|
Name
|
6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared above
|
Type
|
CUSTOM
|
Details
|
This is reacted at 70° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
is recovered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |